N-Carbobenzyloxy mannosamine

Metabolic oligosaccharide engineering Sialic acid biosynthesis N-Acyl protection strategy

N-Carbobenzyloxy mannosamine (Cbz-ManN, Z-ManNAc, CAS 137157-50-7, molecular weight 313.30) is a synthetic N-protected derivative of D-mannosamine belonging to the biochemical reagent class used in glycobiology research. It features a carbobenzyloxy (Cbz) protecting group on the 2-amino position of the mannosamine core, distinguishing it from both the natural substrate N-acetylmannosamine (ManNAc) and other N-acyl-modified analogs employed in metabolic oligosaccharide engineering.

Molecular Formula C14H19NO7
Molecular Weight 313.30 g/mol
Cat. No. B15598287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbobenzyloxy mannosamine
Molecular FormulaC14H19NO7
Molecular Weight313.30 g/mol
Structural Identifiers
InChIInChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10+,11-,12-,13?/m1/s1
InChIKeyFRTOTMQAWIIMKK-CEHFSTBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbobenzyloxy Mannosamine (Cbz-ManN) Procurement Guide: Class Identity and Role in Glycobiology


N-Carbobenzyloxy mannosamine (Cbz-ManN, Z-ManNAc, CAS 137157-50-7, molecular weight 313.30) is a synthetic N-protected derivative of D-mannosamine belonging to the biochemical reagent class used in glycobiology research . It features a carbobenzyloxy (Cbz) protecting group on the 2-amino position of the mannosamine core, distinguishing it from both the natural substrate N-acetylmannosamine (ManNAc) and other N-acyl-modified analogs employed in metabolic oligosaccharide engineering [1]. The compound serves primarily as a protected synthetic intermediate for preparing more complex carbohydrate structures and as a tool for investigating glycosylation pathways, though its functional role differs fundamentally from cell-permeable, metabolically active ManNAc analogs such as Ac4ManNAz or 1,3,4-O-Bu₃ManNAz that are designed for direct cellular incorporation .

Why N-Carbobenzyloxy Mannosamine Cannot Be Casually Substituted: Functional Divergence Among ManNAc Analogs


Generic substitution among mannosamine derivatives fails because N-acyl modifications create functionally orthogonal compounds with mutually exclusive research utility profiles. The Cbz protecting group renders Cbz-ManN chemically stable and metabolically inert as a protected synthetic building block , whereas peracetylated analogs such as Ac₄ManNAz are designed as membrane-permeable prodrugs that undergo intracellular deacetylation and enter the sialic acid biosynthetic pathway with metabolic efficiencies up to 900-fold higher than their unprotected counterparts [1]. Furthermore, structure-activity relationship studies on a panel of 12 ManNAc analogs demonstrate that increasing N-acyl chain length decreases metabolic flux efficiency into the sialic acid pathway while altering apoptotic potential, confirming that N-acyl modifications are not interchangeable parameters but deterministic drivers of biological function [2]. Consequently, a Cbz-protected compound cannot substitute for a metabolically active azido- or alkynyl-modified analog in live-cell labeling experiments, nor can a cell-permeable analog replace Cbz-ManN in multistep carbohydrate synthesis requiring orthogonal amine protection.

N-Carbobenzyloxy Mannosamine Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


Cbz vs. Acetyl Protection: Divergent Metabolic Pathway Entry Capability

The Cbz protecting group on N-Carbobenzyloxy mannosamine prevents cellular uptake and metabolic processing through the sialic acid biosynthetic pathway, a deliberate functional distinction from peracetylated analogs such as Ac₄ManNAc that are explicitly designed for intracellular entry. In contrast, acetylated ManNAc analogues are metabolized up to 900-fold more efficiently than their natural unprotected counterparts [1]. This divergence defines mutually exclusive research applications: Cbz-ManN serves as a chemically protected synthetic intermediate requiring deprotection prior to any biological activity assessment, whereas Ac₄ManNAz functions as a cell-permeable metabolic labeling reagent incorporated onto cell surface sialoglycoconjugates at working concentrations typically ranging from 50 to 150 µM [2].

Metabolic oligosaccharide engineering Sialic acid biosynthesis N-Acyl protection strategy

Synthesis Strategy Comparison: Cbz Protection as an Orthogonal Option in Multi-Protecting Group Schemes

In a systematic synthetic study of selectively protected mannose and mannosamine derivatives, five mannosamine variants with different amino-protecting groups were synthesized: acetyl, tert-butyloxycarbonyl (Boc), benzyl, and carbobenzyloxy (Cbz) [1]. The Cbz-protected derivative (N-Carbobenzyloxy mannosamine) was deliberately included in this synthetic panel because the Cbz group offers hydrogenolytic cleavage conditions orthogonal to both base-labile acetyl/ester groups and acid-labile Boc groups, enabling sequential deprotection strategies unavailable with any single protecting group approach. This orthogonal compatibility is a verified synthetic design feature documented in the master's thesis methodology, not an inferred property.

Carbohydrate synthesis Orthogonal protection Sialic acid precursors

N-Acyl Modification SAR: Chain Length and Bulk Effects on Metabolic Flux Efficiency

Structure-activity relationship analysis of ManNAc analogs reveals that increasing N-acyl chain length decreases metabolic flux efficiency into the sialic acid biosynthetic pathway [1]. Specifically, modifications at the N-acyl position that increase chain length or steric bulk reduce the efficiency of sialic acid production, while increasing apoptotic potential. The Cbz group on N-Carbobenzyloxy mannosamine represents an extreme case of N-acyl modification—a bulky benzyl carbamate substituent (C₁₄H₁₉NO₇, MW 313.30) that exceeds the steric threshold for any meaningful metabolic processing, functionally placing Cbz-ManN in a distinct class from smaller N-acyl analogs such as N-levulinoylmannosamine (ManNLev) or N-azidoacetylmannosamine (ManNAz) that retain some level of cellular metabolic competence [2].

Structure-activity relationship Metabolic flux N-Acyl mannosamine

Comparative Labeling Efficiency: Cbz-ManN vs. Optimized Butanoylated ManNAz Analogs

While Cbz-ManN lacks any direct metabolic labeling capability, comparative studies of optimized ManNAc analogs establish quantitative benchmarks for what constitutes functional metabolic labeling reagents. The azide-bearing analog 1,3,4-O-Bu₃ManNAz effectively labels cellular sialoglycans at concentrations approximately 3- to 5-fold lower (e.g., at 12.5–25 µM) than the widely used Ac₄ManNAz (50–150 µM) and exhibits no indications of apoptosis even at concentrations up to 400 µM [1]. In a separate comparative study across five human cell lines (CCD841CoN, HT29, HCT116, HEK293, HeLa), ManNAz demonstrated the most promiscuous metabolic incorporation among tested azido- and alkynyl-modified reporters, while Ac₄ManNAz remained the most popular choice for tracking intracellular sialoglycan processing [2]. These quantitative performance metrics define the functional space that Cbz-ManN explicitly does not occupy, reinforcing its distinct procurement niche as a synthetic building block rather than a metabolic probe.

Cell surface labeling Bioorthogonal chemistry Sialoglycan detection

N-Carbobenzyloxy Mannosamine Application Scenarios: Evidence-Based Procurement Rationale


Multistep Synthesis of Sialic Acid Analogs Requiring Orthogonal Amine Protection

Procure N-Carbobenzyloxy mannosamine when your synthetic route requires an amine-protected mannosamine building block that can be selectively deprotected via hydrogenolysis while preserving base- and acid-sensitive functionalities elsewhere in the molecule [1]. The Cbz group's orthogonal compatibility with acetyl (base-labile) and Boc (acid-labile) protecting groups makes Cbz-ManN the appropriate choice for complex carbohydrate synthesis where sequential deprotection is required, as validated in the systematic preparation of protected mannosamine derivatives for KDN and NANA sialic acid precursor synthesis [1]. This application scenario derives directly from the orthogonal protection evidence presented in Section 3.

Glycosylation Donor Preparation with H-Bond-Mediated Stereocontrol

Procure N-Carbobenzyloxy mannosamine as a protected glycosyl donor precursor in β-glycoside synthesis where stereoselectivity is mediated through H-bond-mediated aglycone delivery (HAD) pathways . The presence of the Cbz group on the mannosamine nitrogen provides the necessary amine protection during glycosylation while potentially contributing to stereochemical outcomes through hydrogen bonding interactions. This application is supported by documented use of Cbz-ManN in β-glycoside synthetic methodologies and is distinct from the metabolic labeling applications for which Ac₄ManNAz and related analogs are procured .

Control Experiments Requiring a Metabolically Inert Mannosamine Analog

Procure N-Carbobenzyloxy mannosamine when your experimental design requires a mannosamine derivative that cannot enter the sialic acid biosynthetic pathway as a negative control for metabolic oligosaccharide engineering studies. The structure-activity relationship evidence demonstrates that bulky N-acyl modifications prevent metabolic flux [2], making Cbz-ManN an appropriate control compound to distinguish specific metabolic incorporation from non-specific effects. Unlike peracetylated analogs that enter cells and undergo deacetylation to yield metabolically active ManNAc derivatives [2], Cbz-ManN remains inert without explicit chemical deprotection, providing a true negative baseline for pathway engagement studies.

Protected Intermediate for Glycoconjugate and Neoglycoconjugate Assembly

Procure N-Carbobenzyloxy mannosamine as a protected amine building block for constructing glycoconjugates and neoglycoconjugates where the final deprotected mannosamine moiety will be incorporated into biologically relevant structures [3]. The compound serves as a precursor to sialic acid analogs in biosynthetic studies [3] and is suitable for applications in glycolipid and glycoprotein analog synthesis where temporary amine protection during coupling steps is required. This application is supported by the compound's established role in glycobiology research as a biochemical reagent for glycan structure and function studies [3] and is distinct from the direct cellular labeling applications that require cell-permeable, metabolically competent ManNAc analogs.

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